molecular formula C14H19NO4 B1444057 Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1379811-44-5

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1444057
CAS No.: 1379811-44-5
M. Wt: 265.3 g/mol
InChI Key: HKQHWDQLMCCPEI-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a cyclopropyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The starting materials include cyclopropylamine, acetoacetic ester, and formaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to yield tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and cyclopropyl derivatives .

Scientific Research Applications

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly calcium channel blockers.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, modulating their activity and affecting cellular processes. This interaction is crucial in its role as a calcium channel blocker, which is used in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • 4-Cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • 4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of novel pharmaceuticals and agrochemicals .

Properties

IUPAC Name

dimethyl 1-cyclopropyl-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-11(13(16)18-3)7-12(14(17)19-4)9(2)15(8)10-5-6-10/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQHWDQLMCCPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1C2CC2)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 1-cyclopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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